2-(4-Fluorophenyl)oxirane, also known as 4-fluorostyrene oxide, is a small organic molecule with the chemical formula C₈H₇FO. It can be synthesized through various methods, including the epoxidation of 4-fluorostyrene using peracetic acid or other oxidizing agents [, ]. Its structure has been confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy [, ].
As an epoxide, 2-(4-fluorophenyl)oxirane exhibits characteristic reactivity towards nucleophiles, readily undergoing ring-opening reactions to form various substituted derivatives. This property makes it a potentially useful intermediate in the synthesis of more complex molecules with diverse functionalities.
Studies have explored its potential applications in several research areas, including:
2-(4-Fluorophenyl)oxirane, also known as 4-fluorostyrene oxide, is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 138.14 g/mol. This compound features an epoxide functional group, which is characterized by a three-membered cyclic ether structure. The presence of a fluorine atom on the phenyl ring enhances its reactivity and biological activity, making it a subject of interest in various fields of research.
The biological activity of 2-(4-fluorophenyl)oxirane has been explored in various studies. It exhibits significant toxicity, particularly through dermal contact, where it is classified as fatal upon exposure . Additionally, it has been noted for its potential as a chiral resolution reagent, enabling the identification and quantification of diastereomeric products in pharmaceutical applications.
Several methods exist for synthesizing 2-(4-fluorophenyl)oxirane:
2-(4-Fluorophenyl)oxirane has several applications across different fields:
Research has focused on the interactions of 2-(4-fluorophenyl)oxirane with biological systems. Studies indicate that it can react with nucleophiles, leading to various biological effects. Its high reactivity raises concerns regarding its potential toxicity and environmental impact, necessitating careful handling and disposal practices .
Several compounds share structural similarities with 2-(4-fluorophenyl)oxirane. Below are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(3-Fluorophenyl)oxirane | C8H7FO | Different fluorine substitution position |
2-(2-Fluorophenyl)oxirane | C8H7FO | Similar structure but different regioisomer |
Styrene Oxide | C8H8O | Lacks fluorine; serves as a base comparison |
Uniqueness: The presence of fluorine at the para position on the phenyl ring significantly alters its chemical reactivity compared to non-fluorinated analogs. This feature enhances its utility in asymmetric synthesis and biological applications.
Flammable;Irritant;Health Hazard